

4-(Trifluoromethyl)aniline-d4 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethyl)aniline-d4

Cat. No.: B569133

[Get Quote](#)

In-Depth Technical Guide: 4-(Trifluoromethyl)aniline-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of **4-(Trifluoromethyl)aniline-d4**, with a focus on its molecular weight and formula. It also details the experimental protocols for its characterization and illustrates its application as an internal standard in bioanalytical assays.

Core Molecular Data

4-(Trifluoromethyl)aniline-d4 is a deuterated analog of 4-(Trifluoromethyl)aniline. The incorporation of four deuterium atoms on the phenyl ring results in a higher molecular weight compared to the unlabeled compound. This property is crucial for its use in quantitative analysis, particularly in mass spectrometry-based methods. For comparative purposes, data for both the deuterated and non-deuterated forms are presented below.

Property	4-(Trifluoromethyl)aniline-d4	4-(Trifluoromethyl)aniline
Molecular Formula	C ₇ H ₂ D ₄ F ₃ N[1][2]	C ₇ H ₆ F ₃ N[3][4]
Molecular Weight	165.15 g/mol [1][5]	161.12 g/mol [3][4][6][7]
Monoisotopic Mass	165.07034067 Da[8]	161.04523368 Da[4]
CAS Number	1219795-48-8[1][5]	455-14-1[3][6][7]

Experimental Protocols

The determination of the molecular weight of **4-(Trifluoromethyl)aniline-d4** and its unlabeled counterpart is typically achieved through mass spectrometry (MS). This analytical technique measures the mass-to-charge ratio of ions and is a cornerstone in the structural elucidation and quantification of small molecules.

Methodology: Molecular Weight Determination by Mass Spectrometry

Objective: To accurately determine the molecular weight of **4-(Trifluoromethyl)aniline-d4**.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source.

Electrospray ionization (ESI) is a common choice for polar molecules like anilines.

Sample Preparation:

- Standard Solution Preparation:** A stock solution of **4-(Trifluoromethyl)aniline-d4** is prepared by dissolving a precisely weighed amount of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Working Solution:** The stock solution is further diluted with the same solvent to a final concentration suitable for MS analysis, typically in the range of 1-10 µg/mL.
- Matrix:** For direct infusion analysis, the working solution is often mixed with a solvent system that promotes efficient ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.

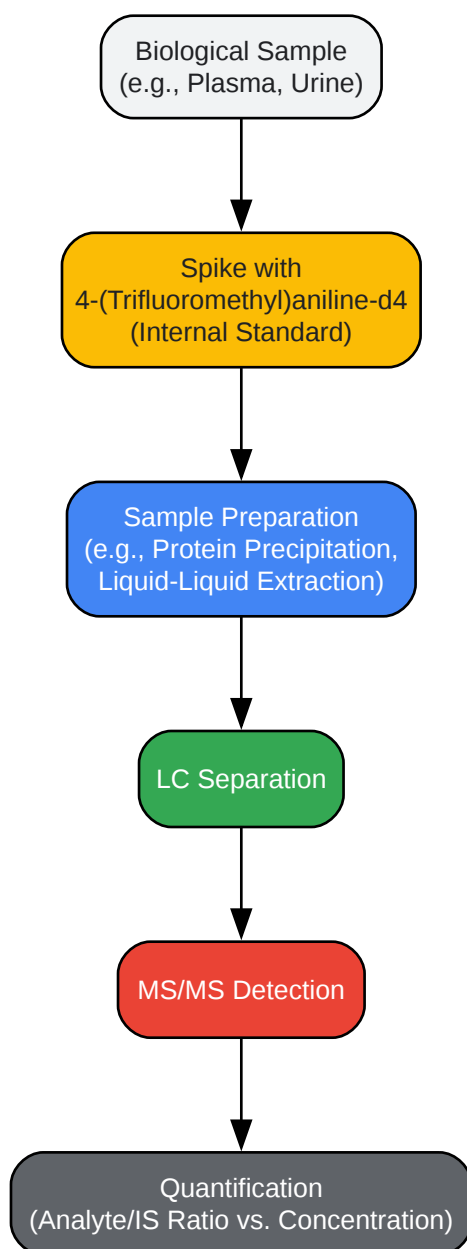
Mass Spectrometry Analysis:

- **Ionization:** The prepared sample solution is introduced into the ESI source. A high voltage is applied to the sample, causing it to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
- **Mass Analysis:** The generated ions are guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z .
- **Data Interpretation:** The molecular weight is determined from the m/z value of the molecular ion peak (e.g., $[M+H]^+$ in positive ion mode). High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Application in Bioanalytical Workflows

Deuterated compounds like **4-(Trifluoromethyl)aniline-d4** are invaluable as internal standards in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. It is used to correct for variability during sample preparation and analysis.

The workflow for using **4-(Trifluoromethyl)aniline-d4** as an internal standard to quantify its non-deuterated analog in a biological matrix is outlined below.



[Click to download full resolution via product page](#)

Caption: Bioanalytical workflow using a deuterated internal standard.

This workflow leverages the fact that the deuterated internal standard co-elutes with the analyte during liquid chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its higher mass, it is detected at a different m/z , allowing for independent quantification. This approach significantly improves the accuracy and precision of the bioanalytical method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. uab.edu [uab.edu]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- To cite this document: BenchChem. [4-(Trifluoromethyl)aniline-d4 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569133#4-trifluoromethyl-aniline-d4-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com